5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine
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Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine, or MTHTP, is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic amine that can be used as a building block in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives : Research demonstrates the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine in synthesizing various heterocyclic compounds. For instance, its involvement in synthesizing new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives highlights its significance in medicinal chemistry (Ibrahim et al., 2011).
Pharmacological Research : In pharmacology, it has been studied for its role in developing non-amidine factor Xa inhibitors, potentially leading to novel anticoagulants. Its unique binding modes and the potential for oral administration make it a significant compound in drug development (Haginoya et al., 2004).
Molecular and Crystal Structure Studies : The compound has been studied for its molecular and crystal structure properties, providing insights into the physicochemical characteristics vital for designing new materials and drugs (Dolzhenko et al., 2011).
Building Blocks for Compound Synthesis : It serves as a building block for synthesizing various polyheterocyclic series, indicating its versatility in creating diverse molecular structures for different applications (Lalezari & Jabari-Sahbari, 1978).
Development of Antagonists and Agonists : Research includes its use in developing P2X7 receptor antagonists, which are important in treating various neurological and inflammatory diseases (Letavic et al., 2017).
Potential in Anti-Diabetes Drug Design : Its derivatives have been explored for their potential in stimulating glucagon-like peptide-1 secretion, indicating their possible use in anti-diabetes drug development (Mishchuk et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDLARJCNEQHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617739 |
Source
|
Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784079-98-7 |
Source
|
Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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